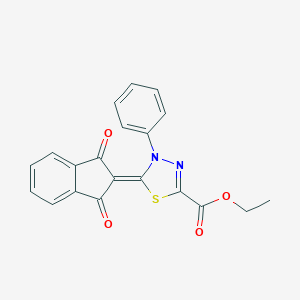![molecular formula C31H23N3O2S2 B283144 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex organic compound that has gained significant attention in the field of medicinal chemistry. It is a spirocyclic molecule that exhibits a diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits a diverse range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It also improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is its broad range of biological activities. This makes it a promising candidate for drug discovery. However, its complex structure and limited availability can be a limitation for lab experiments. The synthesis method is also time-consuming and requires specialized equipment.
Orientations Futures
There are several future directions for the research of 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to explore its potential as a therapeutic agent for neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method and improve the availability of this compound for lab experiments.
In conclusion, 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex organic compound that exhibits a diverse range of biological activities. Its unique structural features make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
Méthodes De Synthèse
The synthesis of 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of benzoyl isothiocyanate and 4-methylbenzaldehyde in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The resulting product is then treated with phenylhydrazine and sulfur to obtain the final compound.
Applications De Recherche Scientifique
The unique structural features of 3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one make it a promising candidate for drug discovery. Several studies have reported its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent. It has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C31H23N3O2S2 |
|---|---|
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
(7Z)-2-benzoyl-7-benzylidene-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C31H23N3O2S2/c1-22-17-19-26(20-18-22)34-31(38-29(32-34)28(35)24-13-7-3-8-14-24)33(25-15-9-4-10-16-25)30(36)27(37-31)21-23-11-5-2-6-12-23/h2-21H,1H3/b27-21- |
Clé InChI |
CMARFFHKHSJSHH-MEFGMAGPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)